Cas no 214614-81-0 (2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol)

2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Bromo-1H-pyrazol-1-yl)ethanol
- 1H-Pyrazole-1-ethanol,4-bromo-
- 2-(4-bromo-1H-pyrazol-1-yl)ethanol(SALTDATA: FREE)
- 2-(4-bromopyrazol-1-yl)ethanol
- 4-Bromo-1-(2-hydroxyethyl)pyrazole
- 1H-Pyrazole-1-ethanol, 4-bromo-
- 2-(4-bromo-1h-pyrazol-1-yl)ethan-1-ol
- 2-(4-bromo-pyrazol-1-yl)-ethanol
- 2-(4-bromopyrazolyl)ethan-1-ol
- REUWXYIZJBMWPB-UHFFFAOYSA-N
- STK350079
- SBB014946
- 1-(2-Hydroxyethyl)-4-bromopyrazole
- MCULE-
- CCG-344321
- AS-30604
- SY024912
- EN300-136994
- Z337709454
- UU1
- AMY32923
- W-206631
- AKOS000308732
- F8882-8195
- SCHEMBL303978
- 214614-81-0
- MFCD06804929
- FT-0687744
- CS-D1257
- DTXSID20586331
- 2-(4-BROMO-1H-PYRAZOL-1-YL)-1-ETHANOL
- DA-08206
- ALBB-003673
- 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol
-
- MDL: MFCD06804929
- Inchi: 1S/C5H7BrN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2
- InChI Key: REUWXYIZJBMWPB-UHFFFAOYSA-N
- SMILES: BrC1C([H])=NN(C=1[H])C([H])([H])C([H])([H])O[H]
Computed Properties
- Exact Mass: 189.97400
- Monoisotopic Mass: 189.97418 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 191.03
- Topological Polar Surface Area: 38
- XLogP3: 0.2
Experimental Properties
- Density: 1.743
- Boiling Point: 299.2℃ at 760 mmHg
- Flash Point: 134.773°C
- Refractive Index: 1.619
- PSA: 38.05000
- LogP: 0.63790
2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol Security Information
2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM101547-1g |
2-(4-BROMO-1H-PYRAZOL-1-YL)ETHANOL |
214614-81-0 | 95%+ | 1g |
$83 | 2024-07-18 | |
eNovation Chemicals LLC | D546314-5g |
2-(4-bromo-1H-pyrazol-1-yl)ethanol |
214614-81-0 | 97% | 5g |
$300 | 2023-09-03 | |
Life Chemicals | F8882-8195-0.5g |
2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol |
214614-81-0 | 95%+ | 0.5g |
$39.0 | 2023-11-21 | |
Enamine | EN300-136994-10.0g |
2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol |
214614-81-0 | 95.0% | 10.0g |
$262.0 | 2025-02-21 | |
eNovation Chemicals LLC | Y1300790-25g |
2-(4-BroMo-1H-pyrazol-1-yl)ethanol |
214614-81-0 | 95.0% | 25g |
$1000 | 2024-06-05 | |
Life Chemicals | F8882-8195-10g |
2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol |
214614-81-0 | 95%+ | 10g |
$176.0 | 2023-11-21 | |
Apollo Scientific | OR909814-10g |
2-(4-Bromo-1H-pyrazol-1-yl)ethanol |
214614-81-0 | 97% | 10g |
£371.00 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B89620-250mg |
2-(4-Bromopyrazol-1-yl)ethanol |
214614-81-0 | 97% | 250mg |
¥114.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B89620-1g |
2-(4-Bromopyrazol-1-yl)ethanol |
214614-81-0 | 97% | 1g |
¥244.0 | 2023-09-08 | |
eNovation Chemicals LLC | D546314-10g |
2-(4-bromo-1H-pyrazol-1-yl)ethanol |
214614-81-0 | 97% | 10g |
$500 | 2023-09-03 |
2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol Related Literature
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Kai-Ping Wang,Hsisheng Teng Phys. Chem. Chem. Phys., 2009,11, 9489-9496
Additional information on 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol
Comprehensive Overview of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 214614-81-0)
2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 214614-81-0) is a brominated pyrazole derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its hydroxyl-functionalized ethyl linker and 4-bromo-substituted pyrazole core, has garnered attention for its versatility in organic synthesis and drug discovery. Researchers often explore its potential as a building block for bioactive molecules due to its balanced reactivity and structural modularity.
In recent years, the demand for heterocyclic compounds like 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol has surged, driven by trends in small-molecule drug development and crop protection agents. The compound’s bromine atom offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), aligning with the industry’s focus on green chemistry and atom economy. Its stability under ambient conditions makes it a practical choice for high-throughput screening libraries.
From an SEO perspective, users frequently search for "CAS 214614-81-0 suppliers," "2-(4-bromo-1H-pyrazol-1-yl)ethanol synthesis," or "pyrazole derivatives in medicinal chemistry." These queries reflect the compound’s relevance in academic research and industrial R&D. Notably, its role in designing kinase inhibitors or antimicrobial agents ties into broader discussions about drug resistance and precision medicine—hot topics in 2024.
The physicochemical properties of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol include a molecular weight of 206.03 g/mol and a moderate polarity, facilitating solubility in common organic solvents like DMSO or ethanol. This trait is critical for formulation studies and in vitro assays. Analytical techniques such as HPLC and NMR are typically employed to verify its purity, a key concern for laboratories adhering to Good Laboratory Practices (GLP).
Emerging applications of this compound extend to material science, where its pyrazole moiety contributes to the development of organic semiconductors or metal-organic frameworks (MOFs). Such interdisciplinary uses highlight its adaptability beyond traditional chemistry domains. Discussions on platforms like ResearchGate often emphasize its cost-effectiveness compared to analogous halogenated intermediates.
Regulatory-wise, CAS 214614-81-0 is not classified under restricted categories, ensuring broad accessibility for non-prohibited research. However, proper risk assessments (e.g., handling brominated compounds) are recommended per institutional guidelines. Sustainable synthesis routes—such as catalytic bromination—are being explored to align with ESG (Environmental, Social, and Governance) metrics, a priority for modern chemical enterprises.
In summary, 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol exemplifies the intersection of structural elegance and practical utility. Its ongoing adoption in hit-to-lead optimization pipelines and materials engineering underscores its enduring value. For researchers, staying updated on its patent landscape (e.g., recent filings in bioconjugation techniques) is advisable to leverage its full potential.
214614-81-0 (2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol) Related Products
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
